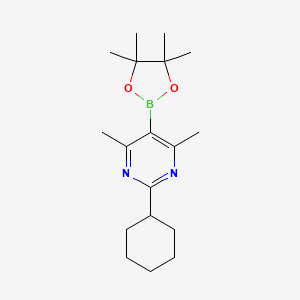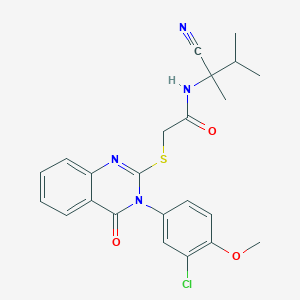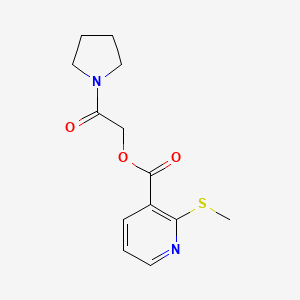![molecular formula C16H20N4O2S2 B13359264 6-[(2-Ethoxyphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359264.png)
6-[(2-Ethoxyphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Ethoxyphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a promising candidate for various applications in drug design and development.
Preparation Methods
The synthesis of 6-[(2-Ethoxyphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with appropriate reagents. One efficient method reported involves heating 4-amino-3-mercapto-1,2,4-triazole with α-bromoacetophenone in dry DMF in the presence of potassium carbonate, followed by treatment with p-TsOH . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-[(2-Ethoxyphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxy or isopropylsulfanyl groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[(2-Ethoxyphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-[(2-Ethoxyphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of enzymes like carbonic anhydrase, preventing their normal function. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .
Comparison with Similar Compounds
Similar compounds to 6-[(2-Ethoxyphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles such as:
- 6-[(2-Ethoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-[(2-Ethoxyphenoxy)methyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
These compounds share similar structural features but differ in their substituents, which can lead to variations in their pharmacological activities and applications
Properties
Molecular Formula |
C16H20N4O2S2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
6-[(2-ethoxyphenoxy)methyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H20N4O2S2/c1-4-21-12-7-5-6-8-13(12)22-9-15-19-20-14(10-23-11(2)3)17-18-16(20)24-15/h5-8,11H,4,9-10H2,1-3H3 |
InChI Key |
PCBDSWJBTMCPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CSC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13359192.png)
![2-Methyl-3-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13359196.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359199.png)
![Benzenesulfonylfluoride, 3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13359200.png)

![3-(4-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole](/img/structure/B13359218.png)
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate](/img/structure/B13359225.png)
![1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13359233.png)



![6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359248.png)
![5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B13359253.png)
